molecular formula C43H86O B8101227 Blasticidin A

Blasticidin A

Cat. No.: B8101227
M. Wt: 619.1 g/mol
InChI Key: SUGSHNFFOSCHKU-UHFFFAOYSA-N
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Description

Blasticidin A is a complex organic compound characterized by its long hydrocarbon chains and an oxane ring. This compound is notable for its unique structure, which combines both hydrophobic and hydrophilic properties, making it useful in various applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Blasticidin A typically involves the alkylation of an oxane ring with long-chain alkyl halides. The reaction conditions often require the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The process may also involve the use of solvents like dimethyl sulfoxide to enhance the solubility of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium on carbon, can further optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Blasticidin A can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the oxane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where halides or other nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxanes.

Scientific Research Applications

Blasticidin A has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the study of membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the formulation of lubricants and as an additive in polymer production to enhance material properties.

Mechanism of Action

The mechanism of action of Blasticidin A involves its interaction with hydrophobic and hydrophilic environments. The long hydrocarbon chains interact with hydrophobic regions, while the oxane ring can engage in hydrogen bonding with hydrophilic regions. This dual interaction capability makes it effective in stabilizing emulsions and facilitating the transport of hydrophobic molecules in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Blasticidin A: Unique due to its specific alkyl chain lengths and oxane ring structure.

    2-Dodecyl-6-(15,17,21-trimethyltricosyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    2-Dodecyl-6-(15,17,21-trimethyltricosyl)cyclohexane: Contains a cyclohexane ring, offering different chemical properties.

Uniqueness

This compound stands out due to its specific combination of long alkyl chains and an oxane ring, providing a unique balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both solubility in non-polar solvents and interaction with polar environments.

Properties

IUPAC Name

2-dodecyl-6-(15,17,21-trimethyltricosyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H86O/c1-6-8-9-10-11-12-18-21-24-27-34-42-36-30-37-43(44-42)35-28-25-22-19-16-14-13-15-17-20-23-26-31-40(4)38-41(5)33-29-32-39(3)7-2/h39-43H,6-38H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGSHNFFOSCHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CCCC(O1)CCCCCCCCCCCCCCC(C)CC(C)CCCC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H86O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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